Cas no 1160263-23-9 (2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride)

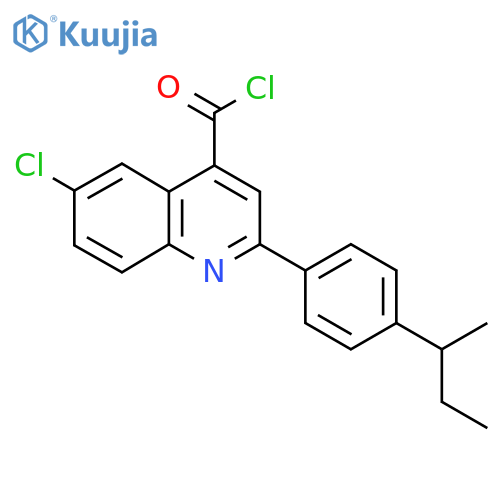

1160263-23-9 structure

商品名:2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

CAS番号:1160263-23-9

MF:C20H17Cl2NO

メガワット:358.261083364487

MDL:MFCD03421295

CID:4682532

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-SEC-BUTYLPHENYL)-6-CHLOROQUINOLINE-4-CARBONYL CHLORIDE

- 2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride

- STL197105

- BBL014696

- R7192

- 6-chloro-2-[4-(sec-butyl)phenyl]quinoline-4-carbonyl chloride

- 2-[4-(butan-2-yl)phenyl]-6-chloroquinoline-4-carbonyl chloride

- 4-quinolinecarbonyl chloride, 6-chloro-2-[4-(1-methylpropyl)phenyl]-

- 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

-

- MDL: MFCD03421295

- インチ: 1S/C20H17Cl2NO/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(22)24)16-10-15(21)8-9-18(16)23-19/h4-12H,3H2,1-2H3

- InChIKey: RZVZGCRSHMOLQV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C(C(=O)Cl)=CC(C1C=CC(=CC=1)C(C)CC)=N2

計算された属性

- せいみつぶんしりょう: 357.069

- どういたいしつりょう: 357.069

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S051715-1000mg |

2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride |

1160263-23-9 | 1g |

$ 720.00 | 2022-06-03 | ||

| abcr | AB378694-5 g |

2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride |

1160263-23-9 | 5g |

€852.00 | 2022-06-10 | ||

| Chemenu | CM266415-5g |

2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride |

1160263-23-9 | 97% | 5g |

$752 | 2022-06-14 | |

| Chemenu | CM266415-1g |

2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride |

1160263-23-9 | 97% | 1g |

$277 | 2022-06-14 | |

| abcr | AB378694-5g |

2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; . |

1160263-23-9 | 5g |

€877.00 | 2024-07-24 | ||

| abcr | AB378694-500mg |

2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; . |

1160263-23-9 | 500mg |

€269.00 | 2024-07-24 | ||

| TRC | S051715-500mg |

2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride |

1160263-23-9 | 500mg |

$ 450.00 | 2022-06-03 | ||

| TRC | S051715-250mg |

2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride |

1160263-23-9 | 250mg |

$ 275.00 | 2022-06-03 | ||

| abcr | AB378694-500 mg |

2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride |

1160263-23-9 | 500MG |

€254.60 | 2022-06-10 | ||

| abcr | AB378694-1g |

2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; . |

1160263-23-9 | 1g |

€317.00 | 2024-07-24 |

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1160263-23-9 (2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 68551-17-7(Isoalkanes, C10-13)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2279938-29-1(Alkyne-SS-COOH)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160263-23-9)2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):229.0/684.0